

(2-Bromophenyl)(cyclobutyl)methanone: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: (2-Bromophenyl)
(cyclobutyl)methanone
Cat. No.: B15297525

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CAS Number: 1537954-89-4

Molecular Formula: C₁₁H₁₁BrO

Molecular Weight: 239.11 g/mol

Abstract

This technical guide provides an in-depth overview of **(2-Bromophenyl)(cyclobutyl)methanone**, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines established and theoretical synthetic pathways with mechanistic insights, and explores its applications as a versatile building block for complex molecular architectures. Authored for researchers, scientists, and drug development professionals, this guide synthesizes critical technical data with practical, field-proven insights to support advanced research and development endeavors.

Introduction

(2-Bromophenyl)(cyclobutyl)methanone is an aromatic ketone characterized by a brominated phenyl ring linked to a cyclobutyl carbonyl group. The presence of the bromine atom at the ortho position of the phenyl ring, combined with the unique steric and electronic properties of the cyclobutyl moiety, makes this compound a valuable precursor in organic synthesis. The cyclobutane ring, an increasingly important scaffold in medicinal chemistry, can confer advantageous pharmacological properties such as metabolic stability and improved binding efficiency. This guide serves as a comprehensive resource, consolidating available data and theoretical knowledge to facilitate the effective utilization of this compound in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **(2-Bromophenyl)(cyclobutyl)methanone** is fundamental for its application in synthesis and analysis.

Physicochemical Properties

Quantitative data for **(2-Bromophenyl)(cyclobutyl)methanone** is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Property	Predicted Value/Information	Source
Physical State	Likely a solid at room temperature	[1]
Molecular Weight	239.11 g/mol	Calculated
Molecular Formula	C ₁₁ H ₁₁ BrO	Calculated
Storage	Store in a dry, sealed container at room temperature.	[1]

Spectroscopic Characterization

Detailed experimental spectra for **(2-Bromophenyl)(cyclobutyl)methanone** are not readily available in public databases. However, predicted spectral data based on its structure are crucial for its identification and characterization.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the cyclobutyl ring. The aromatic protons would likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The protons of the cyclobutyl ring would be expected in the upfield region, likely between δ 1.8-3.5 ppm.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely in the δ 195-205 ppm range), the aromatic carbons (δ 120-140 ppm), and the aliphatic carbons of the cyclobutyl ring (δ 15-50 ppm).
- **Infrared (IR) Spectroscopy:** A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm^{-1} . Aromatic C-H and C=C stretching vibrations would also be present.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[2] Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the cyclobutyl ring.

Synthesis and Mechanism

The synthesis of **(2-Bromophenyl)(cyclobutyl)methanone** can be approached through several established synthetic methodologies. The two most probable routes are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

This is a classic and widely used method for the synthesis of aryl ketones.[3] The reaction involves the electrophilic aromatic substitution of bromobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

Reaction Scheme:

Caption: General workflow for Friedel-Crafts acylation.

Mechanism:

- Formation of the Acylium Ion: The Lewis acid catalyst, AlCl_3 , abstracts the chloride from cyclobutanecarbonyl chloride to form a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate in the reaction.[1]
- Electrophilic Attack: The π -electrons of the bromobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
- Deprotonation: A weak base, such as the $[\text{AlCl}_4]^-$ complex, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

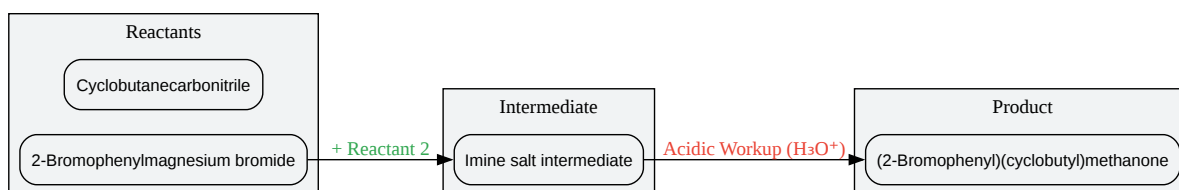
Experimental Protocol (General Procedure):

- To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert, dry solvent (e.g., dichloromethane) at 0°C , add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise.
- After the formation of the acylium ion complex, add bromobenzene (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0°C .
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **(2-Bromophenyl)(cyclobutyl)methanone**. [4]

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent derived from 2-dibromobenzene with cyclobutanecarbonitrile.

Reaction Scheme:



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Caption: Workflow for Grignard reaction synthesis.

Mechanism:

- Formation of the Grignard Reagent: 2-Bromophenylmagnesium bromide is prepared by reacting 1,2-dibromobenzene with magnesium metal in an anhydrous ether solvent.
- Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile.
- Formation of Imine Intermediate: This attack forms an intermediate imine salt.
- Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the final ketone product, **(2-Bromophenyl)(cyclobutyl)methanone**.^[5]

Experimental Protocol (General Procedure):

- Prepare the Grignard reagent by adding a solution of 1,2-dibromobenzene in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.^[6]

- To the freshly prepared Grignard reagent, add a solution of cyclobutanecarbonitrile in anhydrous diethyl ether dropwise at 0°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
- Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Applications in Research and Drug Development

(2-Bromophenyl)(cyclobutyl)methanone is a valuable building block in organic synthesis, particularly for the construction of novel pharmaceutical intermediates. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents on the phenyl ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

The cyclobutyl ketone moiety itself can be a target for further chemical modifications. For instance, it can undergo reduction to the corresponding alcohol, which can then be used in esterification or etherification reactions. The ketone can also be converted to an oxime or other derivatives, expanding the chemical space accessible from this starting material.

The incorporation of the cyclobutane ring is of particular interest in drug design. This four-membered carbocycle can act as a bioisostere for other groups, such as gem-dimethyl or phenyl groups, and can positively influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by enhancing metabolic stability, improving binding affinity, and providing a unique three-dimensional scaffold.

Conclusion

(2-Bromophenyl)(cyclobutyl)methanone, with its unique combination of a reactive brominated aromatic ring and a structurally significant cyclobutyl moiety, represents a key intermediate for advanced chemical synthesis. The synthetic routes outlined in this guide, primarily the Friedel-Crafts acylation and Grignard reaction, provide reliable methods for its preparation. The potential for this compound to serve as a versatile scaffold for the development of novel small molecules makes it a substance of considerable interest to the pharmaceutical and chemical research communities. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their pursuit of innovative chemical entities.

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